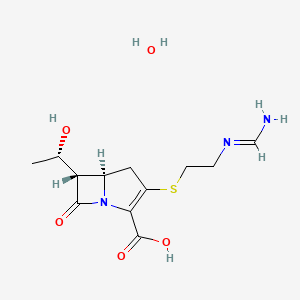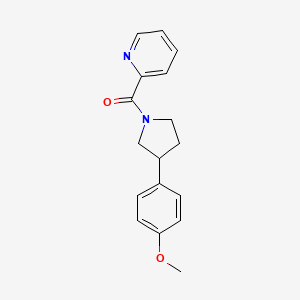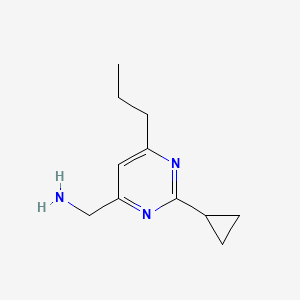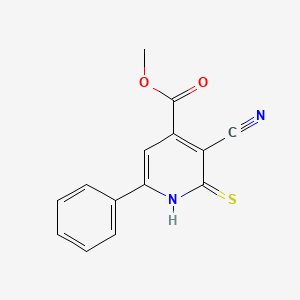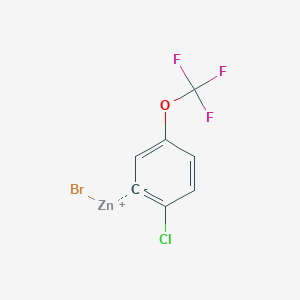
2-Chloro-5-(trifluoromethoxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(trifluoromethoxy)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the trifluoromethoxy group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethoxy)phenylzinc bromide typically involves the reaction of 2-Chloro-5-(trifluoromethoxy)iodobenzene with zinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(trifluoromethoxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
Negishi Coupling: Typically involves palladium or nickel catalysts, with reaction conditions including the use of THF as a solvent and temperatures ranging from room temperature to reflux.
Oxidative Addition: Often facilitated by transition metal catalysts under mild conditions.
Reductive Elimination: Usually occurs in the presence of a base and a suitable ligand to stabilize the transition state.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
2-Chloro-5-(trifluoromethoxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 2-Chloro-5-(trifluoromethoxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with transition metal catalysts, facilitating the formation of new carbon-carbon bonds. The trifluoromethoxy group enhances the electron-withdrawing properties of the compound, increasing its reactivity in these processes.
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylzinc bromide
- 2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide
- 2-Chloro-5-(trifluoromethoxy)phenylboronic acid
Comparison: Compared to similar compounds, 2-Chloro-5-(trifluoromethoxy)phenylzinc bromide offers unique advantages in terms of reactivity and stability. The presence of the trifluoromethoxy group provides enhanced electron-withdrawing effects, making it more reactive in cross-coupling reactions. Additionally, the use of zinc as a metal center offers better functional group tolerance compared to magnesium or boron-based reagents.
Properties
Molecular Formula |
C7H3BrClF3OZn |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-4-(trifluoromethoxy)benzene-6-ide |
InChI |
InChI=1S/C7H3ClF3O.BrH.Zn/c8-5-1-3-6(4-2-5)12-7(9,10)11;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI Key |
GTWLMRMBTVGJBX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=[C-]C=C1OC(F)(F)F)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


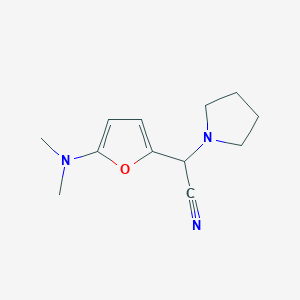
![2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B14879068.png)
![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14879070.png)

![2-[(N-n-butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14879088.png)
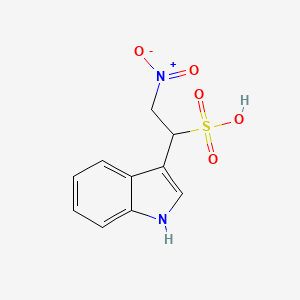
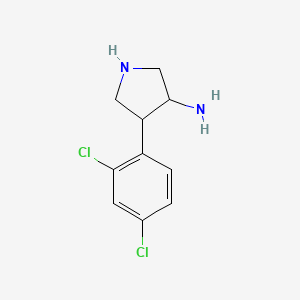
![7-Oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14879106.png)
